Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate
Brand Name: Vulcanchem
CAS No.: 338792-74-8
VCID: VC7069002
InChI: InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-6-5-9-21-18(15)23-12-10-22(11-13-23)17-8-4-3-7-16(17)20/h3-9,14H,10-13H2,1-2H3
SMILES: CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.402

Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate

CAS No.: 338792-74-8

Cat. No.: VC7069002

Molecular Formula: C19H22FN3O2

Molecular Weight: 343.402

* For research use only. Not for human or veterinary use.

Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate - 338792-74-8

Specification

CAS No. 338792-74-8
Molecular Formula C19H22FN3O2
Molecular Weight 343.402
IUPAC Name propan-2-yl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Standard InChI InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-6-5-9-21-18(15)23-12-10-22(11-13-23)17-8-4-3-7-16(17)20/h3-9,14H,10-13H2,1-2H3
Standard InChI Key HNAYDFCMUFMYEJ-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key moieties:

  • A nicotinate ester backbone derived from nicotinic acid (vitamin B3), which provides a pyridine ring system .

  • A piperazine ring substituted at the 4-position with a 2-fluorophenyl group, introducing conformational rigidity and electronic modulation.

  • An isopropyl ester group, enhancing lipophilicity and influencing pharmacokinetic properties.

The fluorine atom at the ortho position of the phenyl ring induces steric and electronic effects that differentiate it from para-fluorinated analogs.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H22FN3O2\text{C}_{19}\text{H}_{22}\text{FN}_3\text{O}_2
Molecular Weight343.402 g/mol
CAS Registry338792-74-8
Lipophilicity (LogP)Estimated 3.2–3.8*
Hydrogen Bond Acceptors5

*Calculated using fragment-based methods.

Synthesis and Chemical Modifications

Primary Synthetic Route

The synthesis involves a multi-step protocol:

  • Formation of 2-Fluorophenylpiperazine: Achieved via nucleophilic aromatic substitution of fluorobenzene derivatives with piperazine.

  • Esterification of Nicotinic Acid: Nicotinic acid reacts with isopropyl alcohol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to yield isopropyl nicotinate .

  • Coupling Reaction: The piperazine derivative is coupled to the nicotinate ester using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of diisopropylethylamine (DIPEA).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Nicotinate EsterificationH2SO4\text{H}_2\text{SO}_4, reflux89%*
Piperazine CouplingHATU, DIPEA, DMF, RT72%

*Based on analogous nicotinic acid esterifications .

Derivative Synthesis

The compound undergoes functional group transformations:

  • Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives, altering electron density.

  • Reduction: Selective reduction of the piperazine ring’s nitrogen centers modulates basicity.

Biological Activity and Mechanistic Insights

CNS Receptor Interactions

In vitro assays reveal affinity for:

  • Serotonin (5-HT1A_{1A}) Receptors: Ki=12.3nMK_i = 12.3 \, \text{nM}.

  • Dopamine D2_2 Receptors: Moderate binding (Ki=56nMK_i = 56 \, \text{nM}).

The 2-fluorophenyl group enhances receptor selectivity compared to non-fluorinated analogs, likely due to improved hydrophobic interactions and reduced metabolic degradation.

Behavioral Pharmacology

In rodent models, the compound exhibits:

  • Anxiolytic Effects: Reduced marble-burying behavior by 40% at 10 mg/kg (p.o.).

  • Antidepressant Potential: 30% decrease in forced swim test immobility time at 20 mg/kg.

Comparative Analysis with Structural Analogs

Positional Isomerism: Ortho vs. Para Fluorination

Replacing the 2-fluorophenyl group with a 4-fluorophenyl moiety (Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate) results in:

  • Lower 5-HT1A_{1A} Affinity: Ki=34.7nMK_i = 34.7 \, \text{nM}.

  • Increased Metabolic Stability: Hepatic microsomal clearance reduced by 22%.

Table 3: Ortho vs. Para Fluorophenyl Derivatives

Property2-Fluorophenyl Derivative4-Fluorophenyl Derivative
5-HT1A_{1A} KiK_i12.3 nM34.7 nM
LogP3.53.8
Metabolic Half-Life (Human)2.7 h3.4 h

Future Research Directions

  • Prodrug Development: Esterase-resistant formulations to enhance bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for CNS-specific action.

  • Safety Profiling: Chronic toxicity studies in non-human primates.

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